molecular formula C19H28ClNO2 B2832893 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 4563-09-1

1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Cat. No. B2832893
CAS RN: 4563-09-1
M. Wt: 337.89
InChI Key: ADRPKDRCRGRUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as DIAN, is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly used in scientific research to study the mechanisms of beta-adrenergic receptor signaling and its effects on various physiological and biochemical processes.

Scientific Research Applications

Drug Metabolism and Derivatization

An extracellular peroxygenase from Agrocybe aegerita was shown to catalyze the H2O2-dependent hydroxylation of propranolol, a compound closely related to 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol, to yield human drug metabolites. This demonstrates the potential for using fungal enzymes in the synthesis of drug metabolites, providing a versatile and scalable approach for generating these compounds with high isomeric purity and yield (Kinne et al., 2009).

Pharmacological Activity Studies

Research into the metabolic pathways of 2,6-diisopropylnaphthalene (DIPN), a structural analog, in rats revealed that metabolism occurs through oxidation of the isopropyl chain. This study identified major urinary metabolites, providing insights into the metabolism of compounds with similar structures and highlighting the importance of metabolic studies in understanding the pharmacokinetics of drugs (Kojima et al., 1982).

Photochemistry and Photophysics

A study on propranolol's photochemistry, another closely related compound, demonstrated the efficient production of its triplet state and the ability to transfer energy to oxygen, sensitizing singlet oxygen formation. This insight into the photodegradation pathways can inform the development of photostable drug formulations and the understanding of drug-light interactions (Sortino et al., 2002).

Chemosensory Applications

The development of chemosensors based on structural analogs for detecting metal ions like Al(III) showcases the potential for utilizing these compounds in environmental monitoring and biomedical diagnostics. The study of 1-[(3-hydroxypyridin-2-ylamino)methylene]naphthalen-2(1H)-one highlights its application as a chemosensor for Al(III), indicating a broader utility of such compounds in sensitive and selective detection technologies (Ding et al., 2013).

Anticancer Research

Analogous compounds to 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol have been explored for anticancer properties. For example, HUHS1015, a naftopidil analog, was synthesized and found to induce cell death across a variety of human cancer cell lines, suggesting the potential for developing new anticancer drugs based on modifications of this chemical structure (Nishizaki et al., 2014).

properties

IUPAC Name

1-[di(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2.ClH/c1-14(2)20(15(3)4)12-17(21)13-22-19-11-7-9-16-8-5-6-10-18(16)19;/h5-11,14-15,17,21H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRPKDRCRGRUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.